molecular formula C11H15IO4 B8273980 1-Iodo-3,5-dimethoxy-4-(2-methoxyethoxy)benzene

1-Iodo-3,5-dimethoxy-4-(2-methoxyethoxy)benzene

Cat. No. B8273980
M. Wt: 338.14 g/mol
InChI Key: ULPCYQJYVNJGKI-UHFFFAOYSA-N
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Patent
US06890940B2

Procedure details

Applying the synthetic procedure of 4-ethoxy-3,5-dimethoxyphenylboronic acid from 4-ethoxy-1-iodo-3,5-dimethoxybenzene in Reference Example 3, the title compound was obtained as a colorless amorphous powder (276.0 mg, yield: 54%) from 1-iodo-3,5-dimethoxy-4-(2-methoxyethoxy)benzene (673.0 mg, 2.00 mmol).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
4-ethoxy-1-iodo-3,5-dimethoxybenzene
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]([O:3][C:4]1[C:9]([O:10][CH3:11])=[CH:8][C:7]([B:12]([OH:14])[OH:13])=[CH:6][C:5]=1[O:15][CH3:16])[CH3:2].[CH2:17]([O:19][C:20]1[C:25]([O:26][CH3:27])=[CH:24][C:23]([I:28])=[CH:22][C:21]=1[O:29][CH3:30])[CH3:18]>>[CH3:17][O:19][CH2:2][CH2:1][O:3][C:4]1[C:9]([O:10][CH3:11])=[CH:8][C:7]([B:12]([OH:13])[OH:14])=[CH:6][C:5]=1[O:15][CH3:16].[I:28][C:23]1[CH:22]=[C:21]([O:29][CH3:30])[C:20]([O:19][CH2:17][CH2:18][O:3][CH3:1])=[C:25]([O:26][CH3:27])[CH:24]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)OC1=C(C=C(C=C1OC)B(O)O)OC
Step Two
Name
4-ethoxy-1-iodo-3,5-dimethoxybenzene
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)OC1=C(C=C(C=C1OC)I)OC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
COCCOC1=C(C=C(C=C1OC)B(O)O)OC
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 276 mg
YIELD: PERCENTYIELD 54%
Name
Type
product
Smiles
IC1=CC(=C(C(=C1)OC)OCCOC)OC
Measurements
Type Value Analysis
AMOUNT: AMOUNT 2 mmol
AMOUNT: MASS 673 mg

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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